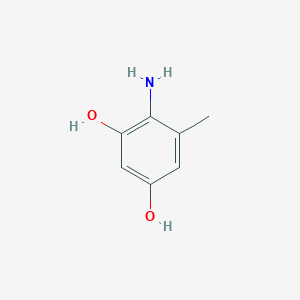

4-Amino-5-methylbenzene-1,3-diol

Description

Structure

2D Structure

Properties

IUPAC Name |

4-amino-5-methylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAGGSKZBBZMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717387 | |

| Record name | 4-Amino-5-methylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98547-38-7 | |

| Record name | 4-Amino-5-methylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Amino-5-methylbenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 4-Amino-5-methylbenzene-1,3-diol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the empirical analysis of this and similar molecules. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of aromatic amines and phenolic compounds in research and drug development settings.

Introduction

This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring a resorcinol backbone with amino and methyl substituents, makes it a potentially valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of this compound. This guide outlines the expected spectroscopic signatures and provides robust methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency correlations, as well as data from analogous compounds such as substituted phenols and anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.2 | s | 1H | Ar-H |

| ~5.9-6.1 | s | 1H | Ar-H |

| ~4.5-5.5 | br s | 2H | -OH |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~2.0-2.2 | s | 3H | -CH₃ |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broadness of the -OH and -NH₂ signals is due to chemical exchange and quadrupolar broadening, respectively. The exact chemical shifts of these exchangeable protons can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~155-160 | C-OH |

| ~155-160 | C-OH |

| ~135-140 | C-NH₂ |

| ~110-115 | C-CH₃ |

| ~100-105 | Ar-CH |

| ~95-100 | Ar-CH |

| ~15-20 | -CH₃ |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620-1580 | Strong | Aromatic C=C stretching and N-H bending |

| 1500-1450 | Medium | Aromatic C=C stretching |

| 1350-1250 | Strong | C-O stretching (phenol) |

| 1250-1150 | Strong | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M-NH₃]⁺ |

| 110 | [M-CHO]⁺ |

| 94 | [M-CH₃-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Data Acquisition:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[4]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe is typically used. The sample is heated to induce volatilization into the ion source.

-

-

Ionization:

-

Fragmentation:

-

The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions. Phenols typically exhibit a strong molecular ion peak and can undergo fragmentation through the loss of CO or a formyl radical.[7]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which correspond to electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0. For phenolic compounds, absorption is typically measured around 270-280 nm.[8][9]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the baseline with the blank.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax). For phenol, a λmax around 275 nm is typical.[10]

-

Mandatory Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for compound characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While the presented data is predictive, the detailed protocols offer a standardized approach for researchers to perform their own analyses. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous structural confirmation and purity assessment of this and other related small molecules, which is a critical step in any chemical research or drug development pipeline.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. 2.6. ATR-FTIR Spectroscopy [bio-protocol.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide on 4-Amino-5-methylbenzene-1,3-diol: Chemical Properties and Reactivity

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical properties, reactivity, and experimental protocols for 4-Amino-5-methylbenzene-1,3-diol. This compound, also known as 4-amino-5-methylresorcinol, appears to be a novel or not extensively studied molecule. Consequently, a detailed technical guide with extensive quantitative data and established experimental methodologies, as originally requested, cannot be constructed at this time.

This document aims to provide a foundational understanding based on the general principles of organic chemistry and the known characteristics of structurally similar compounds. The information presented herein is predictive and theoretical in nature and should be treated as a guide for potential future research rather than a definitive summary of established facts.

Predicted Chemical Properties

The chemical and physical properties of this compound can be inferred from its constituent functional groups: an aniline moiety and a resorcinol (1,3-dihydroxybenzene) core with an additional methyl group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₉NO₂ | Based on the chemical structure. |

| Molecular Weight | 139.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Aromatic compounds with multiple hydrogen bonding groups are typically solids. |

| Melting Point | Moderately high. | The presence of two hydroxyl groups and an amino group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-polar analogues. |

| Boiling Point | High, likely with decomposition. | Significant hydrogen bonding would require high energy to overcome, and the presence of amino and hydroxyl groups on an aromatic ring can lead to decomposition at elevated temperatures. |

| Solubility | Sparingly soluble in non-polar solvents. Soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). | The polar hydroxyl and amino groups will dominate solubility, favoring polar solvents. |

| pKa | The molecule will have at least three pKa values corresponding to the two hydroxyl groups and the anilinic amino group. The hydroxyl groups are expected to be weakly acidic, while the amino group is weakly basic. The exact values would be influenced by the electronic effects of the other substituents. | Phenolic hydroxyl groups are typically acidic (pKa ~10), while the pKa of the conjugate acid of aniline is around 4.6. The methyl group is weakly electron-donating, and the hydroxyl groups are electron-donating by resonance but electron-withdrawing by induction. |

Predicted Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino and hydroxyl groups.

Reactivity of the Aromatic Ring

The -NH₂, -OH, and -CH₃ groups are all ortho-, para-directing activators. The positions ortho and para to these groups are electronically enriched and thus susceptible to electrophilic attack.

-

Position 2: Ortho to the amino group and one hydroxyl group, para to the other hydroxyl group. This position is highly activated.

-

Position 6: Ortho to both hydroxyl groups. This position is also highly activated.

Given the steric hindrance from the adjacent methyl and amino groups, electrophilic substitution at position 6 might be favored over position 2.

Potential Electrophilic Aromatic Substitution Reactions:

-

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would likely occur readily without a Lewis acid catalyst, potentially leading to poly-substituted products.

-

Nitration: Nitration would require careful control of reaction conditions to prevent oxidation of the highly activated ring. The amino and hydroxyl groups are susceptible to oxidation by strong nitric acid.

-

Sulfonation: Reaction with sulfuric acid would lead to the formation of sulfonic acid derivatives.

-

Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the interaction of the Lewis acid catalyst with the basic amino group and the hydroxyl groups.

Reactivity of the Functional Groups

-

Amino Group (-NH₂):

-

Basicity: The amino group is basic and will react with acids to form ammonium salts.

-

Acylation: It can be readily acylated with acyl halides or anhydrides to form amides.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would lead to the formation of a diazonium salt, a versatile intermediate for introducing a variety of functional groups.

-

-

Hydroxyl Groups (-OH):

-

Acidity: The phenolic hydroxyl groups are weakly acidic and will react with strong bases to form phenoxides.

-

Etherification: They can be converted to ethers via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base).

-

Esterification: They can be esterified with carboxylic acids or their derivatives.

-

Potential Synthetic Routes

While no specific synthesis for this compound has been found in the literature, a plausible synthetic strategy could involve the following steps. This proposed workflow is theoretical and would require experimental validation.

Figure 1: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Nitration of 5-Methylresorcinol:

-

Dissolve 5-methylresorcinol (orcinol) in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction and minimize side products.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto ice to precipitate the product, 4-nitro-5-methylbenzene-1,3-diol.

-

Filter, wash with cold water, and dry the crude product.

-

Purify the product by recrystallization.

-

-

Reduction of 4-Nitro-5-methylbenzene-1,3-diol:

-

Dissolve the purified 4-nitro-5-methylbenzene-1,3-diol in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent. Common methods include:

-

Catalytic hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

-

Metal-acid reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

-

-

Conduct the reaction at an appropriate temperature and pressure until the reduction is complete (monitored by TLC).

-

If using catalytic hydrogenation, filter off the catalyst.

-

If using a metal-acid system, neutralize the acid and remove the metal salts.

-

Isolate the product, this compound, by extraction and solvent evaporation.

-

Purify the final product by recrystallization or column chromatography.

-

Potential Biological Activity and Signaling Pathways

Given the lack of specific data for this compound, its potential biological roles can only be hypothesized based on related structures. Many phenolic and aniline-containing compounds exhibit a range of biological activities.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The two hydroxyl groups on the benzene ring could confer this activity.

-

Enzyme Inhibition: The structural motifs present are found in various enzyme inhibitors. For example, some aminophenols are known to interact with metalloenzymes.

-

Signaling Pathway Modulation: Without experimental evidence, it is purely speculative to assign a role in any specific signaling pathway. However, compounds with similar structures can influence pathways related to inflammation, cell proliferation, and apoptosis. Further research would be required to investigate any such activities.

The following diagram illustrates a generalized logical relationship for investigating the potential biological effects of a novel compound like this compound.

Figure 2: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this molecule, the immediate and necessary next step would be its chemical synthesis and subsequent rigorous characterization. This would involve:

-

Synthesis and Purification: Following a synthetic route similar to the one proposed, and optimizing the reaction conditions.

-

Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

-

Physicochemical Characterization: Experimentally determining properties such as melting point, solubility, and pKa values.

-

Reactivity Studies: Investigating its behavior in various chemical reactions to understand its stability and potential for further derivatization.

-

Biological Screening: Performing a range of in vitro assays to explore its potential biological activities.

The generation of this fundamental data is a prerequisite for any further investigation into its potential applications in research or drug development.

Methodological Guide to the Solubility and Stability of 4-Amino-5-methylbenzene-1,3-diol for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for determining the solubility and stability of the compound 4-Amino-5-methylbenzene-1,3-diol. Due to the absence of publicly available quantitative data for this specific molecule, this document outlines the established methodologies that should be employed to generate this critical information for drug development and research purposes.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. The following section details a standard protocol for determining the solubility of this compound in various relevant solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (analytical standard)

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and other relevant organic solvents.

-

Shaking incubator or orbital shaker with temperature control.

-

Centrifuge.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure that solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

A calibration curve of known concentrations of the compound should be prepared to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the mean and standard deviation.

-

Data Presentation: Solubility Profile

The following table should be used to summarize the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| PBS (pH 5.0) | 37 | ||

| PBS (pH 7.4) | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying suitable storage conditions. As an aminophenol derivative, it may be susceptible to oxidation.

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.

Objective: To assess the stability of this compound under various stress conditions over time.

Materials:

-

This compound.

-

Solutions of the compound in relevant solvents.

-

Forced degradation reagents: Hydrochloric acid (for acid hydrolysis), sodium hydroxide (for base hydrolysis), hydrogen peroxide (for oxidation).

-

Environmental chambers for controlled temperature and humidity.

-

Photostability chamber.

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method capable of resolving this compound from its degradation products.

-

Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact this compound.

-

Determine the formation of any degradation products.

-

Analyze the peak purity of the parent drug peak to ensure no co-eluting degradants.

-

Data Presentation: Stability Profile

The results of the stability studies should be tabulated as follows:

Forced Degradation Study Results for this compound

| Stress Condition | Duration | % Assay of Intact Compound | Observations (e.g., % of major degradant) |

| 0.1 N HCl at 60 °C | |||

| 0.1 N NaOH at RT | |||

| 3% H₂O₂ at RT | |||

| Thermal (Solid) at 80 °C | |||

| Thermal (Solution) at 60 °C | |||

| Photostability (ICH Q1B) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing.

References

Unveiling the Therapeutic Potential of Substituted Aminophenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these compounds. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further research and drug development endeavors.

Antioxidant Activity of Substituted Aminophenols

Substituted aminophenols are recognized for their potent antioxidant properties, primarily attributed to the electron-donating nature of both the amino and hydroxyl groups on the aromatic ring. These functional groups enable the molecule to readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) and scavenging capacity (SC50) values are commonly used metrics to express antioxidant potency, with lower values indicating greater activity.

| Compound | Assay | IC50 / SC50 (µg/mL) | Reference Compound | IC50 / SC50 (µg/mL) | Source |

| o-aminophenol derivative 6a | DPPH | 18.95 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6b | DPPH | 25.41 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6c | DPPH | 22.18 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6e | DPPH | 34.26 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6f | DPPH | 29.87 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6h | DPPH | 20.53 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6i | DPPH | 27.64 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 12b | DPPH | 23.77 | Ascorbic Acid | 12.60 | [1] |

| o-aminophenol derivative 6d | ABTS | 4.00 | Quercetin | 9.8 | [1] |

| o-aminophenol derivative 6g | ABTS | 11.25 | Quercetin | 9.8 | [1] |

| o-aminophenol derivative 12a | ABTS | 8.50 | Quercetin | 9.8 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of substituted aminophenols using the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Substituted aminophenol test compounds

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Compounds and Control: Dissolve the substituted aminophenol compounds and the positive control (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of the test compounds and positive control to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

The control contains 100 µL of the DPPH solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization: DPPH Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Substituted aminophenols have demonstrated promising anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a classical in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter to quantify the efficacy of a test compound.

| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Drug | % Edema Inhibition | Source |

| N-(4-hydroxyphenyl)benzamide (P-1) | 50 | 1 | 47.65 | Diclofenac (15) | - | [2] |

| 4'-bromo-N-(4-hydroxyphenyl)benzamide (P-2) | 50 | 1 | 48.13 | Diclofenac (15) | - | [2] |

| 4'-nitro-N-(4-hydroxyphenyl)benzamide (P-3) | 50 | 1 | 47.08 | Diclofenac (15) | - | [2] |

| 3',5'-dinitro-N-(4-hydroxyphenyl)benzamide (P-4) | 50 | 1 | 45.47 | Diclofenac (15) | - | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of substituted aminophenols.[3][4]

Animals:

-

Male or female Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (substituted aminophenols)

-

Reference drug (e.g., Indomethacin or Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Vehicle control

-

Group II: Reference drug

-

Group III, IV, etc.: Test compounds at different doses

-

-

Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Inflammatory Signaling Pathways

Substituted aminophenols may exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory mediators.[5]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Substituted aminophenols have emerged as a promising scaffold for the design of cytotoxic agents that can induce apoptosis in cancer cells. The anticancer activity is often dependent on the nature and length of the substituent on the aminophenol core.[6][7]

Quantitative Anticancer Data

The in vitro cytotoxicity of substituted aminophenols against various cancer cell lines is commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 (µg/mL) | Source |

| p-dodecylaminophenol | HL60 (Leukemia) | Potent | [6][7] |

| p-decylaminophenol | HL60 (Leukemia) | Potent | [6][7] |

| p-dodecanoylaminophenol | HL60 (Leukemia) | Weak | [6] |

| p-decanoylaminophenol | HL60 (Leukemia) | Weak | [6] |

| o-aminophenol derivative 6b | KB (Oral Cancer) | 32.00 | [1] |

| o-aminophenol derivative 6c | KB (Oral Cancer) | 74.94 | [1] |

| o-aminophenol derivative 6f | KB (Oral Cancer) | 45.38 | [1] |

| o-aminophenol derivative 6i | KB (Oral Cancer) | 55.21 | [1] |

| o-aminophenol derivative 12b | KB (Oral Cancer) | 68.92 | [1] |

| o-aminophenol derivative 6i | HepG2 (Liver Cancer) | 29.46 | [1] |

| o-aminophenol derivative 6i | A549 (Lung Cancer) | 71.29 | [1] |

| o-aminophenol derivative 6i | MCF7 (Breast Cancer) | 80.02 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the colorimetric MTT assay for assessing the cytotoxic effects of substituted aminophenols on cancer cell lines.[8]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted aminophenol compounds (dissolved in a small amount of DMSO and then diluted with medium) in a final volume of 200 µL/well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

The IC50 value is determined from a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Substituted aminophenols can induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of caspases and subsequent cell death.[9][10]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Substituted aminophenols and their derivatives have shown activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Source |

| o-nitrophenol derivative 5g | Staphylococcus aureus | 100-200 | [1] |

| o-nitrophenol derivative 5g | Escherichia coli | 100-200 | [1] |

| o-nitrophenol derivative 5g | Candida albicans | 100-200 | [1] |

| 4-aminophenol Schiff base S-1 | Staphylococcus aureus | 1000 (14.18 mm zone) | [11] |

| 4-aminophenol Schiff base S-2 | Staphylococcus aureus | 1000 (15.11 mm zone) | [11] |

| 4-aminophenol Schiff base S-3 | Bacillus spizizenii | 1000 (14.23 mm zone) | [11] |

| 4-aminophenol Schiff base S-4 | Bordetella bronchiseptica | 1000 (13.89 mm zone) | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for assessing the antimicrobial activity of substituted aminophenols.[12][13]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Substituted aminophenol test compounds

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density.

Visualization: Broth Microdilution Workflow

This technical guide provides a foundational understanding of the diverse biological activities of substituted aminophenols. The presented data, protocols, and visualizations are intended to empower researchers in their quest to develop novel therapeutics based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of substituted aminophenols.

References

- 1. inotiv.com [inotiv.com]

- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jcdr.net [jcdr.net]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for High-Purity Synthesis of 4-Amino-5-methylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-purity synthesis of 4-Amino-5-methylbenzene-1,3-diol, a substituted resorcinol derivative with potential applications in pharmaceutical development. Substituted resorcinols are known building blocks in the synthesis of various active pharmaceutical ingredients (APIs) and are used in treatments for conditions ranging from skin disorders to Alzheimer's disease.[1] The protocols outlined below describe a two-step synthesis commencing from the commercially available starting material, 5-methylresorcinol (also known as orcinol).

The synthetic strategy involves an initial electrophilic nitration of 5-methylresorcinol to produce the intermediate, 4-nitro-5-methylbenzene-1,3-diol. This is followed by a catalytic hydrogenation to reduce the nitro group, yielding the final high-purity product.

Experimental Protocols

Part 1: Synthesis of 4-Nitro-5-methylbenzene-1,3-diol (Intermediate)

This procedure details the regioselective nitration of 5-methylresorcinol at the 4-position. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.

Materials:

-

5-methylresorcinol (C₇H₈O₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Methanol

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stirring bar

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL three-necked round-bottom flask, dissolve 10.0 g of 5-methylresorcinol in 40 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 5-methylresorcinol over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0°C and 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

-

Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 4-nitro-5-methylbenzene-1,3-diol, is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with 100 mL of cold deionized water to remove residual acid.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain purified yellow crystals.

-

Dry the purified product under vacuum.

Part 2: High-Purity Synthesis of this compound

This protocol describes the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.

Materials:

-

4-Nitro-5-methylbenzene-1,3-diol

-

Methanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celatom® or equivalent filter aid

-

Nitrogen gas (N₂)

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Round-bottom flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a Parr hydrogenator flask, dissolve 5.0 g of 4-nitro-5-methylbenzene-1,3-diol in 100 mL of methanol.

-

Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude this compound from an ethanol/water mixture to obtain a high-purity, off-white solid.

-

Dry the final product under vacuum.

Data Presentation

| Parameter | Step 1: Nitration of 5-methylresorcinol | Step 2: Reduction of 4-nitro-5-methylbenzene-1,3-diol |

| Starting Material | 5-methylresorcinol | 4-nitro-5-methylbenzene-1,3-diol |

| Product | 4-nitro-5-methylbenzene-1,3-diol | This compound |

| Appearance | Yellow crystalline solid | Off-white to light brown solid |

| Typical Yield | 75-85% | 90-98% |

| Purity (by HPLC) | >98% after recrystallization | >99% after recrystallization |

| Melting Point (°C) | 122-124 °C | 178-180 °C (decomposes) |

Visualizations

Caption: Synthetic workflow for this compound.

Resorcinol and its derivatives are known to be utilized as precursors in the synthesis of a variety of pharmaceutical compounds.[2][3] The amino and hydroxyl functional groups on the synthesized "this compound" make it a versatile intermediate for further chemical modifications to generate novel drug candidates. For instance, these functional groups can be targeted in coupling reactions to build more complex molecular architectures.

Caption: Potential pharmaceutical applications of the synthesized compound.

References

Application Note and Protocol for the Derivatization of 4-Amino-5-methylbenzene-1,3-diol for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the chemical derivatization of 4-Amino-5-methylbenzene-1,3-diol, a polar molecule containing both hydroxyl and amino functional groups, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this compound necessitate derivatization to improve its chromatographic behavior and thermal stability.[1][2][3] This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely adopted and effective technique for the derivatization of active hydrogen-containing functional groups.[4][5][6] An alternative acylation method is also presented. The successful derivatization enables reproducible and sensitive quantification of this compound in various sample matrices.

Introduction

This compound is a substituted aminophenol of interest in various fields, including pharmaceutical and chemical research. Direct analysis of this polar compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the hot injector port.[3] Derivatization is a crucial sample preparation step that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][7]

Silylation is a common derivatization technique where active hydrogens in hydroxyl (-OH) and amino (-NH2) groups are replaced by a nonpolar trimethylsilyl (TMS) group.[2][4][8] Reagents such as BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[9][10] The addition of a catalyst like TMCS can enhance the derivatization of sterically hindered groups.[2][6] Acylation, the introduction of an acyl group, is another effective method for derivatizing aminophenols.[11][12] This application note provides a detailed, step-by-step protocol for the silylation of this compound, along with recommended GC-MS parameters for its analysis.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), GC grade

-

Methanol, GC grade

-

Nitrogen gas, high purity

-

GC vials with caps

-

Heating block or oven

-

Microsyringes

Protocol 1: Silylation using BSTFA with TMCS

This protocol is the recommended method for the derivatization of this compound.

-

Sample Preparation:

-

Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of anhydrous pyridine.

-

If the sample is in an aqueous solution, it must be dried completely prior to derivatization.[13] Transfer a known volume of the sample to a GC vial and evaporate to dryness under a gentle stream of nitrogen gas.

-

-

Derivatization Reaction:

-

Sample Analysis:

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

-

A 1 µL aliquot of the derivatized sample is typically injected.

-

Protocol 2: Acylation using Acetic Anhydride

This is an alternative derivatization method.

-

Sample Preparation:

-

Prepare the sample as described in Protocol 1, Step 1.

-

-

Derivatization Reaction:

-

To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes.

-

-

Sample Analysis:

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

-

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Low-bleed CP-Sil 8 CB-MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 280°C[4] |

| Injection Mode | Splitless (1 min)[4] |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV[4] |

| Mass Range | m/z 50-550 |

| Transfer Line Temp | 290°C[4] |

| Ion Source Temp | 230°C |

Data Presentation

The derivatization of this compound with BSTFA will result in the formation of a tris-TMS derivative, where all three active hydrogens (two on the hydroxyl groups and one on the amino group) are replaced by TMS groups.

| Analyte | Molecular Weight ( g/mol ) | Derivatization Reagent | Derivative | Expected Molecular Weight of Derivative ( g/mol ) |

| This compound | 153.18 | BSTFA + 1% TMCS | Tris-TMS | 369.68 |

Visualizations

Caption: Silylation workflow for this compound.

Caption: Silylation reaction of the target analyte.

Conclusion

The silylation protocol using BSTFA with a TMCS catalyst provides a robust and reliable method for the derivatization of this compound, rendering it suitable for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. The provided GC-MS parameters serve as a solid starting point for method development and can be optimized for specific analytical needs. This application note serves as a valuable resource for researchers requiring the quantitative analysis of this and structurally similar compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijern.com [ijern.com]

- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 10. Derivatization techniques for free fatty acids by GC [restek.com]

- 11. academic.oup.com [academic.oup.com]

- 12. labinsights.nl [labinsights.nl]

- 13. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Amino-5-methylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-5-methylbenzene-1,3-diol. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of the compound in the presence of its degradation products, making it a valuable tool for stability studies and quality control in pharmaceutical development. The protocol outlines the experimental conditions, including column selection, mobile phase composition, and detector settings. Additionally, a forced degradation study was conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a polar aromatic compound with potential applications in the pharmaceutical industry. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound. The method is designed to be specific, accurate, precise, and robust.

Physicochemical Properties (Predicted)

A comprehensive understanding of the analyte's physicochemical properties is fundamental for efficient HPLC method development. Based on the analysis of a structurally similar compound, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, the following properties for this compound are predicted:

| Property | Predicted Value | Implication for HPLC Method Development |

| pKa (hydroxyl groups) | ~ 8.1 - 8.8 | To ensure the analyte is in a single ionic form, a mobile phase pH well below this value is recommended. An acidic mobile phase (pH < 7) will keep the hydroxyl groups protonated. |

| pKa (amino group) | ~ 4.1 - 4.9 | To achieve good peak shape and retention, a mobile phase pH below the pKa of the amino group is advisable to ensure it is in its protonated, more polar form. A pH of around 3 would be a suitable starting point. |

| logP | Low (polar compound) | A reversed-phase column with enhanced polar retention, such as a C18 column with polar endcapping or a phenyl-hexyl column, is recommended. |

| UV Absorption Maximum (λmax) | ~ 315 nm | This wavelength should be used for detection to ensure maximum sensitivity. |

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with polar endcapping is recommended for good peak shape and retention of the polar analyte. A phenyl-hexyl column could be a suitable alternative.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (or other suitable acid for pH adjustment)

-

Water (HPLC grade)

-

Hydrochloric acid (for forced degradation)

-

Sodium hydroxide (for forced degradation)

-

Hydrogen peroxide (for forced degradation)

-

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point for method development:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm), polar endcapped |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 315 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The logical workflow for the development of this HPLC method is illustrated in the following diagram.

Caption: Logical workflow for HPLC method development.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, a forced degradation study should be performed on a solution of this compound (e.g., 100 µg/mL).

| Stress Condition | Protocol |

| Acid Hydrolysis | Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection. |

| Base Hydrolysis | Add 1 mL of 1N NaOH to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1N HCl before injection. |

| Oxidative Degradation | Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours. |

| Thermal Degradation | Heat the sample solution at 80°C for 48 hours. |

| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent compound can be demonstrated.

Data Presentation

The quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | (To be determined) |

| Theoretical Plates (N) | N > 2000 | (To be determined) |

| %RSD of Peak Area (n=6) | ≤ 2.0% | (To be determined) |

Table 2: Forced Degradation Results

| Stress Condition | % Degradation | Purity Angle | Purity Threshold |

| Acid Hydrolysis | (To be determined) | (To be determined) | (To be determined) |

| Base Hydrolysis | (To be determined) | (To be determined) | (To be determined) |

| Oxidative Degradation | (To be determined) | (To be determined) | (To be determined) |

| Thermal Degradation | (To be determined) | (To be determined) | (To be determined) |

| Photolytic Degradation | (To be determined) | (To be determined) | (To be determined) |

Experimental Workflow Diagram

The overall experimental workflow from sample preparation to data analysis is depicted below.

Caption: Overall experimental workflow.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products generated under various stress conditions. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of pharmaceutical products containing this active ingredient. Further validation according to ICH guidelines is recommended before implementation in a regulated environment.

Application Notes & Protocols: The Use of Benzene-1,3-diol Derivatives in Enzyme Inhibition Assays

Introduction

MHY1556 has demonstrated significant inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis. Its potent activity makes it an excellent model for outlining the protocols and data analysis required for evaluating enzyme inhibitors.

Data Presentation: Inhibitory Activity of MHY1556

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below summarizes the reported IC50 value for MHY1556 against mushroom tyrosinase, with kojic acid serving as a standard reference inhibitor.

| Compound | Target Enzyme | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |

| 4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556) | Mushroom Tyrosinase | 0.50 | Kojic Acid | 53.95 |

Table 1: Comparison of in vitro tyrosinase inhibitory activity of MHY1556 and the standard inhibitor, kojic acid.[1][2][3]

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of a test compound, such as MHY1556, on the activity of mushroom tyrosinase. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.[4]

Materials and Reagents:

-

Mushroom Tyrosinase (Sigma-Aldrich, Cat. No. T3824 or equivalent)

-

L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich, Cat. No. D9628 or equivalent)

-

4-(6,7-dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556) or other test compounds

-

Kojic Acid (positive control) (Sigma-Aldrich, Cat. No. K3125 or equivalent)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Solutions:

-

Enzyme Solution: Prepare a 30 U/mL solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a 10 mM solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).

-

Test Compound Stock Solution: Dissolve MHY1556 and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).

-

Test Compound Dilutions: Prepare a series of dilutions of the test compound and kojic acid in DMSO or phosphate buffer. It is crucial to maintain a consistent final concentration of DMSO in all wells.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound dilutions (or DMSO for the control).

-

Add 40 µL of the 30 U/mL tyrosinase solution to each well.

-

Add 100 µL of 0.1 M phosphate buffer (pH 6.8).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of each well at 475 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the reaction with DMSO instead of the inhibitor.

-

A_sample is the absorbance of the reaction with the test inhibitor.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway: Melanogenesis

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. The diagram below shows a simplified signaling cascade leading to the production of melanin, which is inhibited by compounds like MHY1556.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 4-Amino-5-methylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antioxidant potential of the phenolic compound 4-Amino-5-methylbenzene-1,3-diol. The protocols detailed herein are designed to enable the consistent and accurate measurement of its antioxidant capacity through both chemical and cellular-based assays.

Introduction to Antioxidant Capacity

Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to damage or cell death. Phenolic compounds, such as this compound, are of significant interest due to their potential to act as antioxidants. Their structural features, particularly the presence of hydroxyl groups on the benzene ring, enable them to donate hydrogen atoms or electrons to neutralize free radicals. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents for diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Chemical-Based Antioxidant Capacity Assays

A variety of assays are available to determine the antioxidant capacity of compounds in vitro. These assays are typically based on the ability of the antioxidant to reduce an oxidant. The following are some of the most common methods.

Table 1: Summary of In Vitro Antioxidant Capacity Assays for this compound (Hypothetical Data)

| Assay | Principle | Key Reagent(s) | Wavelength (nm) | IC50 (µg/mL) | Trolox Equivalents (µM TE/mg) |

| DPPH | Hydrogen atom or electron transfer | 2,2-diphenyl-1-picrylhydrazyl | 517 | 15.8 | 1850 |

| ABTS | Electron transfer | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 734 | 12.3 | 2100 |

| FRAP | Electron transfer | Ferric tripyridyltriazine (Fe³⁺-TPTZ) | 593 | N/A | 1500 (mM Fe²⁺/g) |

| CUPRAC | Electron transfer | Cupric chloride (Cu²⁺), Neocuproine | 450 | 18.2 | 1700 |

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Trolox (standard)

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to create a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or PBS

-

96-well microplate

-

Microplate reader

-

Trolox (standard)

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add 20 µL of each concentration of the test compound.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

96-well microplate

-

Microplate reader

-

Ferrous sulfate (FeSO₄·7H₂O) (standard)

Protocol:

-

Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of this compound.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add 20 µL of each concentration of the test compound.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using known concentrations of ferrous sulfate.

-

Calculate the FRAP value of the sample from the standard curve, expressed as mM Fe²⁺ equivalents per gram of the compound.

Cellular Antioxidant Activity and Signaling Pathways

While chemical assays are useful for initial screening, cellular assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay